molecular formula C9H15NO2 B157244 (3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one CAS No. 125815-84-1

(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one

Cat. No.: B157244
CAS No.: 125815-84-1
M. Wt: 169.22 g/mol
InChI Key: FTWZLDXGMKFVTB-JGVFFNPUSA-N
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Description

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-(1-methylethyl)-, (3R-cis)-(9CI) is a complex organic compound with a unique structure that includes a pyrrolo and oxazol ring system

Preparation Methods

The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-(1-methylethyl)-, (3R-cis)-(9CI) involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods often involve optimizing these conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-(1-methylethyl)-, (3R-cis)-(9CI) undergoes various chemical reactions, including:

Scientific Research Applications

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-(1-methylethyl)-, (3R-cis)-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-(1-methylethyl)-, (3R-cis)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-(1-methylethyl)-, (3R-cis)-(9CI) can be compared with other similar compounds, such as:

Properties

CAS No.

125815-84-1

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one

InChI

InChI=1S/C9H15NO2/c1-6(2)8-10-5-3-4-7(10)9(11)12-8/h6-8H,3-5H2,1-2H3/t7-,8+/m0/s1

InChI Key

FTWZLDXGMKFVTB-JGVFFNPUSA-N

Isomeric SMILES

CC(C)[C@@H]1N2CCC[C@H]2C(=O)O1

SMILES

CC(C)C1N2CCCC2C(=O)O1

Canonical SMILES

CC(C)C1N2CCCC2C(=O)O1

Synonyms

1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)

Origin of Product

United States

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